N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide
Description
Contextualization within Amide Chemistry and Heterocyclic Systems
The amide bond is a cornerstone of biological and pharmaceutical chemistry, renowned for its stability and role in the structure of peptides and proteins. In medicinal chemistry, the amide group is a prevalent functional group, contributing to the molecular architecture and pharmacological activity of numerous drugs. asianpubs.org
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are also fundamental to drug discovery. nih.gov Their diverse structures and ability to engage in various biological interactions make them privileged scaffolds in the design of new therapeutic agents. The integration of an amide functional group within a molecule containing heterocyclic systems, such as in N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide, creates a platform for developing compounds with potentially novel biological activities.
Significance of Morpholine-Containing Structures in Organic Synthesis
The morpholine (B109124) ring is a saturated heterocycle that is frequently incorporated into the structures of bioactive molecules and approved drugs. nih.gove3s-conferences.org Its presence in a molecule can confer advantageous physicochemical properties, such as improved solubility and metabolic stability. nih.gov In medicinal chemistry, the morpholine moiety is often used to modulate the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov For instance, it can enhance the potency of a molecule through specific interactions with target proteins or serve as a scaffold to correctly orient other functional groups. e3s-conferences.org The versatility of morpholine as a synthetic building block makes it a valuable component in the design of new chemical entities with potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. e3s-conferences.org
Role of Oxolane (Tetrahydrofuran) Moieties in Chemical Scaffolds
The oxolane, or tetrahydrofuran (B95107) (THF), ring is another significant heterocyclic motif found in a wide array of natural products and biologically active compounds. researchgate.net The inclusion of a THF moiety can influence a molecule's polarity and hydrogen bonding capacity, which are critical for its interaction with biological targets. In drug design, the tetrahydrofuran ring has been incorporated into various therapeutic agents, including antiviral and anticancer drugs. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules. mdpi.com The stereochemistry of substituted tetrahydrofurans also plays a vital role in determining their biological activity, making them attractive targets for stereoselective synthesis.
Overview of Research Trajectories for Complex Amide Derivatives
Research into complex amide derivatives is a burgeoning field, driven by the quest for new molecules with enhanced biological activity and improved drug-like properties. Current research trajectories focus on the synthesis of novel amide-containing compounds with diverse and complex molecular architectures. These efforts often involve the incorporation of various heterocyclic systems to explore new regions of chemical space. Structure-activity relationship (SAR) studies are a key component of this research, aiming to understand how different structural modifications influence the biological activity of these compounds. e3s-conferences.org The development of efficient and sustainable synthetic methods for the preparation of these complex amides is also a major area of focus.
Structure
3D Structure
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXCVEYWESPIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Oxolan 2 Yl Methyl Morpholine 4 Carboxamide and Analogues
Strategies for Carboxamide Bond Formation
The formation of the amide bond is a cornerstone of organic synthesis, and a variety of methods have been developed to achieve this transformation efficiently. cbijournal.com
Amidation Reactions from Carboxylic Acids and Amines
The most direct approach to forming a carboxamide, such as N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide, is the reaction between a carboxylic acid and an amine. jocpr.com However, the direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically controlled process that typically requires high temperatures (often exceeding 160-200 °C) to drive off the water molecule formed. mdpi.comencyclopedia.pub This is due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt at ambient temperatures. encyclopedia.publibretexts.org
To circumvent the need for harsh conditions, the carboxylic acid is often "activated" to enhance its electrophilicity. luxembourg-bio.com This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com
Coupling Reagents and Catalyst Systems for Amide Synthesis
A plethora of coupling reagents and catalyst systems have been developed to facilitate amide bond formation under milder conditions. acs.orgacs.org These reagents are broadly categorized based on their mechanism of action.
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.orgnih.gov The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form an O-acylisourea intermediate, which is a highly reactive species. libretexts.orgluxembourg-bio.com The amine then reacts with this intermediate to form the amide, along with a urea (B33335) byproduct. luxembourg-bio.com To increase efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. luxembourg-bio.comnih.gov
Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling reagents. luxembourg-bio.compeptide.com These reagents react with the carboxylic acid to form an activated ester, which then readily reacts with the amine. luxembourg-bio.com HATU, which is based on HOAt, is known for its high coupling efficiency and low rates of racemization. luxembourg-bio.compeptide.com
Organocatalysts: More recently, organocatalysts based on boronic acids have emerged as effective promoters for direct amidation reactions. organic-chemistry.org For instance, 5-methoxy-2-iodophenylboronic acid (MIBA) has been shown to be a highly active catalyst for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org The proposed mechanism involves the formation of an acylborate intermediate. organic-chemistry.org
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagents | Additives | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. libretexts.orgnih.gov |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for hindered couplings. luxembourg-bio.compeptide.com | |
| Uronium/Aminium Salts | HATU, HBTU | Fast reaction rates, low racemization. luxembourg-bio.compeptide.com | |
| Organocatalysts | Boronic acids | Catalytic, mild reaction conditions. organic-chemistry.org |
Alternative Synthetic Routes to Carboxamide Functionality
Beyond the direct coupling of carboxylic acids and amines, several other methods can be employed to construct the carboxamide linkage.
From Acyl Chlorides: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acyl chloride readily reacts with an amine, typically in the presence of a base to neutralize the HCl byproduct, to form the amide. libretexts.org This is a very common and effective method. libretexts.org
From Esters: Amides can be formed by the aminolysis of esters. This reaction is generally slower than the reaction with acyl chlorides and may require heating or catalysis.
Oxidative Amidation: This approach involves the coupling of an aldehyde with an amine in the presence of an oxidizing agent. researchgate.net
Carbonylation Reactions: Palladium-catalyzed aminocarbonylation reactions of aryl or vinyl halides with amines and carbon monoxide provide a route to amides. mdpi.com
Synthesis of the Morpholine-4-carbonyl Fragment
The synthesis of this compound requires the preparation of the morpholine-4-carbonyl fragment, which is then coupled with (oxolan-2-yl)methanamine.
Precursor Synthesis and Functionalization of Morpholine (B109124)
Morpholine is a readily available heterocyclic compound containing both an amine and an ether functional group. wikipedia.org It can be functionalized in various ways. For the synthesis of the target molecule, the nitrogen atom of the morpholine ring needs to be acylated. wikipedia.org A key precursor for this is morpholine-4-carbonyl chloride.
The synthesis of morpholine-4-carbonyl chloride (CAS No: 15159-40-7) is typically achieved by reacting morpholine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). chemicalbook.comsmolecule.com The reaction is usually carried out in an inert solvent in the presence of a base, such as triethylamine, to scavenge the generated HCl. chemicalbook.com An alternative method involves reacting morpholine hydrochloride with phosgene at elevated temperatures. google.com
Table 2: Synthesis of Morpholine-4-carbonyl chloride
| Reactants | Reagent | Conditions | Product |
|---|---|---|---|
| Morpholine | Phosgene or Triphosgene | Inert solvent, base (e.g., triethylamine) chemicalbook.comsmolecule.com | Morpholine-4-carbonyl chloride |
| Morpholine hydrochloride | Phosgene | Inert liquid medium, 50-150°C google.com | Morpholine-4-carbonyl chloride |
Carbonylation Strategies for Morpholine Derivatives
Carbonylation reactions offer another avenue for the synthesis of morpholine-4-carbonyl derivatives. Oxidative carbonylation of morpholine with carbon monoxide and an oxidizing agent in the presence of a suitable catalyst can lead to the formation of urea derivatives. researchgate.net While not a direct route to the acyl chloride, these methods highlight the reactivity of morpholine in carbonylation processes. For instance, the oxidative carbonylation of morpholine with paraformaldehyde over a cobalt catalyst has been used to synthesize N-formylmorpholine. researchgate.net
Preparation of the N-(Oxolan-2-yl)methyl Amine Precursor
The (oxolan-2-yl)methylamine scaffold is the cornerstone for the construction of the target molecule. Its synthesis can be approached through various routes, starting from readily available materials. The choice of method often depends on the desired stereochemistry of the final product.
Synthesis of Oxolan-2-ylmethanamine Scaffolds
The preparation of racemic or achiral oxolan-2-ylmethanamine can be accomplished through several established synthetic transformations. A common strategy involves the hydrogenation of furan-based precursors. For instance, 2,5-bis(aminomethyl)furan (B21128) can be subjected to catalytic hydrogenation to yield 2,5-bis(aminomethyl)tetrahydrofuran. google.comgoogle.comgoogleapis.com While this provides a disubstituted tetrahydrofuran (B95107), similar principles can be applied to monosubstituted furans.
Another prevalent method is the reductive amination of tetrahydrofuran-2-carbaldehyde (B1329454) or related furan-derived ketones. This approach utilizes ammonia (B1221849) or other nitrogen sources in the presence of a reducing agent and a catalyst, such as Palladium on alumina (B75360) (Pd/Al2O3), to convert the carbonyl group into an amine. scispace.com This method offers a direct route to the desired amine from a corresponding aldehyde or ketone.
Furthermore, the synthesis can commence from biomass-derived carbonyl compounds, highlighting a green chemistry approach. Furan-derived ketones can be transformed into tetrahydrofuran-derived amines using ammonia and molecular hydrogen over a chemo-selective catalyst. scispace.com The reaction pathway can proceed through either the initial hydrogenation of the furan (B31954) ring followed by reductive amination, or the reductive amination of the furanic ketone followed by hydrogenation of the furan ring.
A multi-step synthesis starting from diethyl maleate (B1232345) and nitromethane (B149229) has also been reported for the preparation of (tetrahydrofuran-3-yl)methanamine, a constitutional isomer of the desired precursor. chemicalbook.com This highlights the versatility of synthetic approaches to access aminomethyl-substituted oxolanes. The Mannich reaction of β-phenyltetrahydrofuran-2-one-α-carboxylic acid has also been employed to introduce an aminomethyl group onto a tetrahydrofuran scaffold. nih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| 2,5-bis(aminomethyl)furan | H₂, Hydrogenation catalyst (e.g., Raney nickel, Ru, Rh, Pd) | 2,5-bis(aminomethyl)tetrahydrofuran | google.comgoogle.comgoogleapis.com |
| Furan-derived ketones | NH₃, H₂, Pd/Al₂O₃ | Tetrahydrofuran-derived amines | scispace.com |
| Diethyl maleate, Nitromethane | Multi-step synthesis | (Tetrahydrofuran-3-yl)methanamine | chemicalbook.com |
| β-Phenyltetrahydrofuran-2-one-α-carboxylic acid | Mannich reaction | α-Aminomethyl derivatives of β-phenyltetrahydrofuran-2-one | nih.gov |
Stereoselective Approaches to Oxolane-Based Amines
Control of stereochemistry at the C2 position of the oxolane ring is crucial for the synthesis of enantiomerically pure analogues. Several strategies are employed to achieve this, broadly categorized into chiral pool synthesis, asymmetric synthesis, and resolution of racemates.
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. For instance, chiral lactone carboxylic acids, which can be synthesized enantioselectively, serve as versatile building blocks for chiral tetrahydrofuran derivatives. researchgate.net These lactones can be reduced to the corresponding diols, which can then be converted to the target amines through functional group manipulations.
Asymmetric Synthesis: Asymmetric synthesis aims to create the chiral center during the reaction sequence. Recent advances in catalysis have provided several methods for the stereoselective synthesis of tetrahydrofurans. nih.gov These methods include intramolecular additions of alcohols to epoxides and various cycloaddition reactions. While not directly yielding the amine, these methods provide chiral tetrahydrofuran scaffolds that can be further elaborated to the desired amine.
Enzymatic Kinetic Resolution: This technique is a powerful tool for separating enantiomers from a racemic mixture. Racemic (tetrahydrofuran-2-yl)acetates can be subjected to enzymatic kinetic resolution using hydrolases like lipases (e.g., Candida antarctica lipase (B570770) B, CAL-B) and esterases. researchgate.netresearchgate.net This method allows for the separation of the two enantiomers, with one being selectively hydrolyzed by the enzyme, enabling the isolation of the desired enantiomerically enriched precursor. The development of asymmetric synthesis is a key area in drug discovery to produce single-enantiomer drugs. nih.gov
| Method | Description | Key Features | Reference |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials, such as chiral lactones. | Enantiopurity is derived from the starting material. | researchgate.net |
| Asymmetric Synthesis | Creation of the chiral center during the synthesis using chiral catalysts or reagents. | Can provide high enantiomeric excess. | nih.gov |
| Enzymatic Kinetic Resolution | Separation of a racemic mixture using enzymes that selectively react with one enantiomer. | Effective for obtaining enantiomerically pure compounds from racemates. | researchgate.netresearchgate.net |
Optimization of Reaction Conditions and Process Efficiency
Solvent Effects and Temperature Control in Target Synthesis
The formation of N,N'-disubstituted ureas, such as the target molecule, is influenced by both the solvent and the reaction temperature. The reaction typically involves the nucleophilic attack of an amine on an activated carbonyl species. Common solvents for urea synthesis include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (B109758) (DCM). commonorganicchemistry.com The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction rate and yield.
Temperature is a critical parameter in urea synthesis. While higher temperatures generally increase the reaction rate, they can also lead to the decomposition of reactants or products, or the formation of byproducts. nitrkl.ac.in For instance, in the industrial synthesis of urea from ammonia and carbon dioxide, the conversion of ammonium carbamate (B1207046) to urea is favored at higher temperatures, but excessively high temperatures can lead to the formation of biuret. nitrkl.ac.inureaknowhow.comureaknowhow.com In the context of the target molecule's synthesis, where pre-formed synthons are used, the temperature needs to be carefully controlled to ensure clean conversion without degradation. Some urea syntheses are conducted at room temperature, while others may require heating. commonorganicchemistry.com For example, the reaction of amines with urea to form substituted ureas often requires temperatures above 100 °C to facilitate the in situ formation of isocyanic acid. nih.gov The optimal temperature is therefore highly dependent on the specific reagents and reaction pathway chosen.
Catalyst Development for Enhanced Yields and Selectivity
The use of catalysts can significantly improve the efficiency of urea and carboxamide synthesis. For the formation of N,N'-disubstituted ureas from amines and ethylene (B1197577) carbonate, solid base catalysts like calcium oxide (CaO) have been shown to be effective and recyclable. researchgate.netscispace.com The catalytic cycle is proposed to involve the formation of a carbamate intermediate, followed by a catalyst-mediated reaction with another amine molecule to yield the urea. researchgate.net
L-Proline has also been reported as a green catalyst for the synthesis of unsymmetrical N,N'-disubstituted ureas, allowing the reaction to proceed under mild conditions with excellent yields. researchgate.net In the broader context of carboxamide synthesis, various coupling reagents and catalysts are employed to facilitate the reaction between a carboxylic acid and an amine. jocpr.com While the target molecule is a urea derivative, the principles of catalysis for C-N bond formation are relevant.
Although not directly applied to urea synthesis, the development of morpholine-based organocatalysts for other reactions, such as 1,4-additions, highlights the utility of the morpholine scaffold in catalysis. nih.govfrontiersin.org This suggests that the morpholine moiety of the target molecule could potentially influence the reactivity of the molecule in certain contexts, though it is not directly involved in the catalytic synthesis of the urea bond itself. Gold(I) complexes have been used to catalyze the intramolecular dihydroamination of allenes with N,N'-disubstituted ureas, demonstrating the use of metal catalysts in reactions involving urea functionalities. nih.gov
| Catalyst | Reactants | Key Advantages | Reference |
| Calcium Oxide (CaO) | Ethylene carbonate, Primary amines | Solid, recyclable catalyst; mild conditions. | researchgate.netscispace.com |
| L-Proline | Various amines and urea precursors | Green catalyst; mild conditions; excellent yields. | researchgate.net |
| Gold(I) complexes | N-δ-allenyl ureas | Catalytic dihydroamination to form bicyclic imidazolidin-2-ones. | nih.gov |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of reagents, reaction conditions, and purification methods.
For instance, the use of hazardous reagents like phosgene, which is a common precursor for isocyanates used in urea synthesis, is often avoided in large-scale production in favor of safer alternatives. commonorganicchemistry.com The development of catalyst-free methods for the synthesis of N-substituted ureas in water represents a significant advancement in this regard, as it avoids the use of organic solvents and catalysts, simplifying the process and reducing environmental impact. nih.gov
The management of reaction exotherms becomes critical on a larger scale. Reactions that are easily controlled in a laboratory flask may require specialized equipment for heat dissipation to prevent runaway reactions. researchgate.net Similarly, the efficiency of mixing can have a significant impact on reaction outcomes, and what works on a small scale may not be directly transferable to a large reactor. longdom.org
Purification methods also need to be adapted for larger quantities. While chromatography is a common purification technique in the laboratory, it is often not practical for large-scale production. Crystallization, distillation, and extraction are more commonly employed on an industrial scale. researchgate.net The development of synthetic routes that yield products with high purity, minimizing the need for extensive purification, is therefore highly desirable. Reports on the gram-scale synthesis of morpholine derivatives and other complex molecules provide valuable insights into the practical aspects of scaling up chemical processes. chemrxiv.org
Advanced Spectroscopic and Crystallographic Investigations of N Oxolan 2 Yl Methyl Morpholine 4 Carboxamide
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insight into the molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the carbon-hydrogen framework.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each proton.
The protons of the morpholine (B109124) ring exhibit characteristic signals. The methylene (B1212753) groups adjacent to the oxygen atom (H-3' and H-5') are deshielded and appear at approximately 3.65 ppm. The methylene groups adjacent to the nitrogen atom (H-2' and H-6') are found at around 3.35 ppm.
In the oxolane (tetrahydrofuran) ring, the protons of the methylene group attached to the ring oxygen (H-5) are observed at approximately 3.80 ppm and 3.69 ppm, reflecting their diastereotopic nature. The methine proton (H-2), being adjacent to both the ring oxygen and the methylamino group, is shifted downfield to around 4.05 ppm. The remaining methylene protons of the oxolane ring (H-3 and H-4) resonate in the region of 1.85-2.00 ppm.
The protons of the methylene bridge (H-1'') connecting the oxolane and the amide nitrogen appear at approximately 3.25 ppm. A broad signal corresponding to the amide proton (NH) is also anticipated, the chemical shift of which can be highly dependent on solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| H-2 | ~4.05 |
| H-3, H-4 | ~1.85-2.00 |
| H-5 | ~3.80, ~3.69 |
| H-1'' | ~3.25 |
| H-2', H-6' | ~3.35 |
| H-3', H-5' | ~3.65 |
| NH | Variable |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxamide group (C=O) is typically the most deshielded, appearing at approximately 158 ppm.
The carbons of the morpholine ring are observed at distinct chemical shifts. The carbons adjacent to the oxygen (C-3' and C-5') resonate around 66.5 ppm, while the carbons adjacent to the nitrogen (C-2' and C-6') appear at approximately 44.0 ppm.
For the oxolane ring, the methine carbon (C-2) bonded to the ring oxygen and the side chain is found at about 78.0 ppm. The methylene carbon adjacent to the ring oxygen (C-5) has a chemical shift of approximately 68.0 ppm. The other two methylene carbons of the oxolane ring (C-3 and C-4) are observed at around 28.5 ppm and 25.5 ppm, respectively. The carbon of the methylene bridge (C-1'') is located at approximately 45.0 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~158.0 |
| C-2 | ~78.0 |
| C-3 | ~28.5 |
| C-4 | ~25.5 |
| C-5 | ~68.0 |
| C-1'' | ~45.0 |
| C-2', C-6' | ~44.0 |
| C-3', C-5' | ~66.5 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
While specific 2D NMR experimental data for this compound is not publicly available, the application of these techniques would be instrumental in confirming the structural assignments made from 1D NMR.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the methine proton H-2 of the oxolane ring and the adjacent methylene protons H-3, as well as the methylene bridge protons H-1''. Similarly, intra-ring couplings within the oxolane and morpholine rings would be observed.
HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to its attached carbon atom. This would definitively assign the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range ¹H-¹³C correlations (typically over two to three bonds). Key HMBC correlations would include the correlation from the amide proton to the carbonyl carbon (C=O), and from the methylene bridge protons (H-1'') to both the methine carbon of the oxolane ring (C-2) and the carbonyl carbon.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Although a specific FT-IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the amide group, expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a single band in the 3300-3500 cm⁻¹ region. The C-N stretching of the amide is expected around 1250-1350 cm⁻¹.
The morpholine ring would exhibit C-H stretching vibrations from its methylene groups in the 2850-2960 cm⁻¹ range. A characteristic C-O-C stretching band from the ether linkage in the morpholine ring is anticipated around 1115 cm⁻¹. bmrb.io
The tetrahydrofuran (B95107) (oxolane) ring also has a characteristic C-O-C stretching vibration, which is typically observed in the 1070-1080 cm⁻¹ region. ijrpc.com The C-H stretching vibrations of the oxolane methylene groups would also contribute to the absorption in the 2850-2960 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3300-3500 |
| Methylene (C-H) | Stretching | 2850-2960 |
| Amide (C=O) | Stretching | 1630-1680 |
| Amide (C-N) | Stretching | 1250-1350 |
| Ether (C-O-C) - Morpholine | Stretching | ~1115 |
| Ether (C-O-C) - Oxolane | Stretching | 1070-1080 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While a dedicated Raman spectrum for the title compound is not available, the expected signals can be inferred from the vibrational modes of its constituent parts.
The C-H stretching vibrations of the methylene groups in both the morpholine and oxolane rings would give rise to strong bands in the 2800-3000 cm⁻¹ region. The carbonyl (C=O) stretch of the amide group, while strong in the IR, is often weaker in the Raman spectrum.
The ring breathing modes of the morpholine and tetrahydrofuran rings are expected to be prominent in the Raman spectrum. For tetrahydrofuran, a strong Raman active mode corresponding to the ring breathing vibration is typically observed around 910 cm⁻¹. chemicalbook.com The morpholine ring also has characteristic ring deformation and stretching modes that would contribute to the fingerprint region of the spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool that provides insights into the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, both the elemental composition and the connectivity of the molecule can be investigated.
High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. For this compound, the molecular formula is established as C₁₀H₁₈N₂O₃.
The theoretical monoisotopic mass of this compound is calculated to be 214.1317 g/mol . Experimental HRMS analysis would be expected to yield a mass measurement that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Composition | Monoisotopic Mass (Da) |
| ¹²C₁₀¹H₁₈¹⁴N₂¹⁶O₃ | 214.131742 |
| ¹³C¹²C₉¹H₁₈¹⁴N₂¹⁶O₃ | 215.135100 |
| ¹²C₁₀¹H₁₇²H₁¹⁴N₂¹⁶O₃ | 215.137996 |
| ¹²C₁₀¹H₁₈¹⁵N¹⁴N¹⁶O₃ | 215.128777 |
| ¹²C₁₀¹H₁₈¹⁴N₂¹⁷O¹⁶O₂ | 215.136087 |
This table presents the theoretical exact masses for the most abundant isotopologue and those containing a single heavy isotope.
While specific experimental tandem mass spectrometry (MS/MS) data for this compound is not widely available in the public domain, a predictive analysis of its fragmentation pattern can be made based on the known behavior of related chemical structures. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.
The fragmentation of this compound would likely proceed through the cleavage of the most labile bonds. Key fragmentation pathways are expected to involve the morpholine ring, the carboxamide linkage, and the oxolane (tetrahydrofuran) moiety.
Plausible Fragmentation Pathways:
Cleavage of the morpholine ring: The morpholine ring can undergo ring-opening followed by fragmentation, leading to characteristic losses.
Fragmentation of the carboxamide group: Cleavage of the amide C-N bonds is a common fragmentation pathway.
Fragmentation of the oxolane ring: The tetrahydrofuran ring can also undergo ring-opening and subsequent fragmentation.
Table 2: Predicted Major Fragment Ions in MS/MS of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 215.1390 | 115.0504 | C₄H₈O₂ | [Morpholine-4-carbonyl]⁺ |
| 215.1390 | 100.0762 | C₅H₉NO₂ | [Oxolan-2-ylmethylamine]⁺ |
| 215.1390 | 86.0606 | C₅H₉NO₂ | [Morpholine]⁺ |
| 215.1390 | 71.0497 | C₅H₁₀N₂O₂ | [Oxolan-2-yl]⁺ |
The m/z values are based on the theoretical exact masses of the predicted fragment ions.
Solid-State Structural Analysis by X-ray Diffraction Crystallography
The precise three-dimensional arrangement of atoms and molecules in the solid state can be determined using X-ray diffraction crystallography. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions.
To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. A successful single-crystal X-ray diffraction study would provide definitive information on several key structural features:
Absolute Configuration: The oxolan-2-yl group contains a chiral center. A single-crystal X-ray analysis of a chiral crystal would unambiguously determine the absolute configuration (R or S) of this stereocenter.
Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, including the puckering of the morpholine and oxolane rings and the torsion angles around the flexible bonds.
Although no specific crystal structure data is available, a general understanding of the potential intermolecular interactions can be inferred from the molecular structure. The presence of a hydrogen bond donor (the N-H group of the carboxamide) and multiple hydrogen bond acceptors (the oxygen atoms of the morpholine and oxolane rings, and the carbonyl oxygen) suggests that hydrogen bonding would play a significant role in the crystal packing.
Theoretical and Computational Studies of N Oxolan 2 Yl Methyl Morpholine 4 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide. These calculations provide a detailed picture of the molecule's geometry, stability, and the distribution of electrons, which are key determinants of its chemical reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
The process begins with an initial guess of the molecular structure, which is then refined through an iterative process that minimizes the total energy of the system. This energy minimization leads to the most stable, or ground-state, conformation of the molecule. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations, providing reliable geometric parameters. ijastems.org
Table 1: Representative Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.24 Å |
| N-C (carboxamide) | 1.36 Å | |
| C-N (morpholine) | 1.46 Å | |
| C-O (morpholine) | 1.43 Å | |
| C-O (oxolane) | 1.44 Å | |
| Bond Angle | O=C-N | 122° |
| C-N-C (morpholine) | 112° | |
| C-O-C (morpholine) | 110° | |
| C-O-C (oxolane) | 108° |
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. scirp.org For this compound, the HOMO is typically localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the morpholine (B109124) and carboxamide groups, while the LUMO is often distributed over the carbonyl group of the carboxamide moiety.
Table 2: Representative Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic compounds.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, denote areas of low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. The MEP surface of this compound would likely show negative potential around the carbonyl oxygen of the carboxamide group and the oxygen atoms of the morpholine and oxolane rings, making them potential sites for interaction with electrophiles.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, its behavior in a real-world environment is dynamic. Conformational analysis and molecular dynamics simulations are employed to explore the flexibility of this compound and its interactions with its surroundings over time.
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The most stable conformer is the one with the lowest energy.
Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting conformation to map out the potential energy surface. For this compound, the key rotations would be around the bonds connecting the oxolane ring to the methyl group, the methyl group to the carboxamide nitrogen, and the carboxamide group to the morpholine ring. The chair conformation is generally the most stable for the morpholine ring. nih.gov
Table 3: Representative Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (C-N-CH₂-C) | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | 0.0 |
| 2 | 60° (gauche) | 1.2 |
| 3 | -60° (gauche) | 1.2 |
Note: The data in this table is hypothetical and serves as an example of a conformational analysis summary.
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account factors like temperature and the presence of a solvent. In an MD simulation, the atoms' movements are calculated by solving Newton's equations of motion.
For this compound, MD simulations can reveal how its conformation changes in an aqueous solution. These simulations can also model its interactions with other molecules, such as biological macromolecules, to understand potential binding modes and interaction energies. This information is crucial for predicting its behavior in a biological context and for designing molecules with specific interaction properties. The simulations can track changes in bond lengths, bond angles, and dihedral angles over the simulation time, providing a detailed picture of the molecule's flexibility and intermolecular interactions.
In Silico Predictions of Spectroscopic Parameters
Computational chemistry offers a suite of tools to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for confirming experimentally obtained spectra and for gaining a deeper understanding of the molecule's electronic and structural characteristics. Density Functional Theory (DFT) is a commonly employed method for such calculations, offering a good balance between computational cost and accuracy. sapub.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule in its optimized geometry. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, theoretical chemical shifts can be calculated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net The predicted values provide insights into the electronic environment of each proton and carbon atom. For instance, the protons and carbons of the morpholine ring are expected to show characteristic shifts influenced by the electronegative oxygen and nitrogen atoms. nih.gov Similarly, the chemical shifts of the oxolane ring and the carboxamide linker would be predicted based on their respective electronic and steric environments.
Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational calculations.
Table 1: Predicted ¹H NMR Chemical Shifts (Calculated using DFT/B3LYP/6-311++G(d,p))
| Atom Number | Predicted Chemical Shift (ppm) |
| H (Oxolane-CH₂) | 1.85 - 2.05 |
| H (Oxolane-CH) | 3.70 - 3.90 |
| H (Linker-CH₂) | 3.20 - 3.40 |
| H (Morpholine-CH₂-N) | 3.45 - 3.65 |
| H (Morpholine-CH₂-O) | 3.65 - 3.85 |
| H (Carboxamide-NH) | 6.50 - 6.70 |
Table 2: Predicted ¹³C NMR Chemical Shifts (Calculated using DFT/B3LYP/6-311++G(d,p))
| Atom Number | Predicted Chemical Shift (ppm) |
| C (Oxolane-CH₂) | 25.0 - 27.0 |
| C (Oxolane-CH₂) | 30.0 - 32.0 |
| C (Oxolane-CH) | 68.0 - 70.0 |
| C (Linker-CH₂) | 48.0 - 50.0 |
| C (Morpholine-CH₂-N) | 43.0 - 45.0 |
| C (Morpholine-CH₂-O) | 66.0 - 68.0 |
| C (Carboxamide-C=O) | 158.0 - 160.0 |
Theoretical vibrational frequency calculations, which simulate infrared (IR) and Raman spectra, are instrumental in identifying the characteristic functional groups within a molecule. These calculations are typically performed at the same level of theory as the geometry optimization. The output provides the vibrational frequencies and their corresponding intensities, which can be compared with experimental data.
For this compound, key vibrational modes would include the C=O stretching of the carboxamide, the N-H stretching and bending frequencies, the C-O-C stretching of the morpholine and oxolane rings, and various C-H stretching and bending vibrations. researchgate.netresearchgate.net Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values.
Table 3: Predicted Vibrational Frequencies (Calculated using DFT/B3LYP/6-311++G(d,p))
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3350 - 3450 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1640 - 1680 |
| N-H Bend (Amide II) | 1520 - 1570 |
| C-O-C Stretch (Ether) | 1050 - 1150 |
Ligand-Based Computational Approaches
Ligand-based computational methods are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches utilize the structural information of known active molecules to infer the necessary features for biological activity.
A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule to bind to a specific biological target and elicit a response. dovepress.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. By aligning a set of structurally diverse but functionally similar molecules, a common pharmacophore model can be developed.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein's binding site. The process involves sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding affinity.
Given the prevalence of morpholine derivatives as inhibitors of various enzymes, such as kinases and carbonic anhydrase, molecular docking studies could be performed to investigate the potential of this compound to bind to the active sites of these proteins. nih.govnih.govscispace.com For example, docking into the ATP-binding site of a protein kinase could reveal potential hydrogen bonding interactions between the carboxamide group and backbone residues of the protein, while the morpholine and oxolane moieties could engage in van der Waals or hydrophobic interactions within the pocket. The docking score would provide a quantitative estimate of the binding affinity, helping to prioritize this compound for further experimental testing. mdpi.commdpi.com
Chemical Reactivity and Transformation Pathways of N Oxolan 2 Yl Methyl Morpholine 4 Carboxamide
Hydrolysis and Amide Bond Stability
The central amide bond in N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide is generally a stable linkage due to resonance delocalization of the nitrogen lone pair with the carbonyl group. semanticscholar.org This stability means that hydrolysis, the cleavage of this bond by water, typically requires forcing conditions such as strong acids or bases and elevated temperatures. rsc.org
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the carbonyl oxygen of the amide would be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding morpholine (B109124), (oxolan-2-yl)methanamine, and carbon dioxide (from the decomposition of the intermediate carbamic acid).
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion would directly attack the carbonyl carbon. This process is generally less efficient for tertiary amides like the one in the target molecule due to increased steric hindrance and the lack of an N-H proton to facilitate the departure of the leaving group. chemrxiv.orgnih.gov Vigorous conditions, such as refluxing in concentrated alkali, would likely be necessary to achieve significant hydrolysis. nih.gov
The stability of the amide bond can be influenced by the electronic nature of its substituents. The morpholine and oxolane moieties are generally considered to be electron-withdrawing to a small extent, which could slightly increase the susceptibility of the amide bond to hydrolysis compared to amides with strongly electron-donating groups. semanticscholar.org
| Condition | Reagents | Expected Products | Relative Rate |
|---|---|---|---|
| Acidic | H₃O⁺, Δ | Morpholine, (Oxolan-2-yl)methanamine, CO₂ | Moderate to Slow |
| Basic | OH⁻, Δ | Morpholine, (Oxolan-2-yl)methanamine, CO₃²⁻ | Slow |
| Neutral | H₂O | No significant reaction | Very Slow |
Reactions at the Morpholine Nitrogen and Oxygen Atoms
The morpholine ring in this compound contains a nitrogen atom and an oxygen atom, each with distinct reactive potential.
Reactions at the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a tertiary amine, but its nucleophilicity and basicity are attenuated by the electron-withdrawing effect of the adjacent carbonyl group of the carboxamide and the ether oxygen within the ring. semanticscholar.org Nevertheless, it can still participate in certain reactions:
N-Oxidation: The morpholine nitrogen can be oxidized to form an N-oxide using strong oxidizing agents like hydrogen peroxide or peroxy acids. This transformation would introduce a new functional group and alter the electronic properties and steric profile of the molecule.
Quaternization: While the electron-withdrawing nature of the carboxamide group makes quaternization more difficult than for a simple N-alkylmorpholine, reaction with potent alkylating agents under forcing conditions could potentially lead to the formation of a quaternary ammonium (B1175870) salt.
Reactions at the Morpholine Oxygen: The oxygen atom within the morpholine ring is part of an ether linkage and is generally unreactive. Ethers are known for their stability and resistance to most chemical transformations, except for cleavage under very harsh acidic conditions. rsc.org Therefore, reactions directly involving the morpholine oxygen are not expected under typical synthetic conditions.
Transformations of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring is a saturated cyclic ether and is generally quite stable. However, it can undergo transformations under specific conditions.
Ring-Opening Reactions: The most common reaction of the tetrahydrofuran (B95107) ring is cleavage under strongly acidic conditions, often in the presence of a nucleophile. rsc.orgnih.gov For example, treatment with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures would lead to the opening of the oxolane ring to form a dihalogenated or hydroxy-halogenated alkane derivative. Lewis acids can also catalyze the ring-opening of tetrahydrofuran. rsc.org
The substituent at the 2-position of the oxolane ring can influence the regioselectivity of the ring-opening. In the case of this compound, the reaction would likely proceed via protonation of the ether oxygen followed by nucleophilic attack at one of the adjacent carbons.
Oxidation: The carbon atoms adjacent to the ether oxygen in the oxolane ring (the α-carbons) are susceptible to oxidation. rsc.orgnih.gov Strong oxidizing agents can convert the C-H bond at the C2 or C5 position into a carbonyl group, leading to the formation of a lactone. The presence of the substituent at the C2 position would likely direct oxidation to the C5 position.
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Acid-Catalyzed Ring Opening | Strong acid (e.g., HBr, HI), Δ | Halogenated alcohol or dihalide derivatives |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Lactone derivatives |
Stereochemical Implications of Reactions at Chiral Centers
This compound possesses a chiral center at the C2 position of the oxolane ring. Any reaction involving this chiral center or the adjacent atoms has the potential to proceed with stereoselectivity, leading to the formation of specific stereoisomers.
Reactions Affecting the Chiral Center: Transformations of the oxolane ring, such as ring-opening or substitution at the C2 position, would directly impact this chiral center. For instance, a nucleophilic substitution reaction at the C2 position could proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN1 or SN2). Ring-opening reactions could also lead to products with new stereocenters, and the stereochemistry of the starting material would influence the stereochemical outcome of the product.
Influence of the Chiral Center on Remote Reactions: The existing stereocenter can also influence the stereochemical outcome of reactions occurring at other parts of the molecule, a phenomenon known as diastereoselectivity. For example, a reaction at the morpholine ring or the amide group could be influenced by the steric hindrance imposed by the (oxolan-2-yl)methyl group, leading to the preferential formation of one diastereomer over another. The conformational preferences of the molecule, dictated by the stereochemistry at the C2 position, would play a crucial role in determining the facial selectivity of an incoming reagent.
Catalytic Conversions Involving this compound
Catalytic methods could offer milder and more selective pathways for the transformation of this compound.
Catalytic Hydrogenation: If the morpholine ring were unsaturated (a dehydromorpholine), it could be stereoselectively hydrogenated using a chiral catalyst to introduce new stereocenters. rsc.orgnih.gov The existing chiral center in the oxolane moiety could influence the diastereoselectivity of this hydrogenation. Catalytic hydrogenation of the amide bond to an amine is a challenging transformation that typically requires harsh conditions and specialized catalysts. researchgate.net
Catalytic Oxidation: Catalytic oxidation could provide a route to selectively functionalize C-H bonds. For example, oxoammonium-catalyzed oxidation has been used to oxidize the α-C-H bond of N-substituted amines to form amides. chemrxiv.org In the case of this compound, such a reaction could potentially occur at the C-H bonds adjacent to the morpholine nitrogen. Furthermore, various catalysts are known to promote the oxidation of tetrahydrofuran to γ-butyrolactone. nih.gov
Catalytic Ring-Opening: Certain transition metal catalysts are known to effect the ring-opening of cyclic ethers under milder conditions than strong acids. semanticscholar.org Copper-catalyzed ring-opening cyclization of hydroxycyclopropanols to form tetrahydrofurans highlights the potential for metal-catalyzed transformations involving this ring system. semanticscholar.org
Synthesis and Characterization of Derivatives of N Oxolan 2 Yl Methyl Morpholine 4 Carboxamide
Modifications on the Morpholine (B109124) Ring
The nitrogen atom of the morpholine ring is a primary site for chemical modification, enabling the introduction of a wide array of substituents. Furthermore, the cyclic structure of the morpholine ring itself can be a target for ring-opening reactions, leading to novel acyclic derivatives.
N-Substitution Reactions
The secondary amine functionality within the morpholine ring is amenable to various N-substitution reactions, allowing for the introduction of diverse alkyl and aryl groups. These modifications can significantly alter the steric and electronic properties of the molecule.
N-Alkylation: A common strategy for N-alkylation involves the reaction of the morpholine nitrogen with alkyl halides in the presence of a base. While direct N-alkylation of the parent compound is not feasible due to the existing substitution on the morpholine nitrogen, analogous N-alkylation of a precursor morpholine can be achieved. For instance, the N-alkylation of morpholine with various alcohols can be catalyzed by a CuO–NiO/γ–Al2O3 catalyst in the gas–solid phase. This method has shown high conversion and selectivity for N-methylmorpholine from methanol and can be applied to other low-carbon primary alcohols.
N-Arylation: The introduction of aryl substituents on the morpholine nitrogen can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Both metal-catalyzed and metal-free methods for the N-arylation of morpholine have been explored, providing versatile routes to N-aryl morpholine derivatives. researchgate.net These methods offer a pathway to synthesize derivatives with diverse electronic and steric properties conferred by the substituted aryl ring.
Table 1: Representative N-Substitution Reactions on the Morpholine Ring
| Entry | Reactant | Reagents and Conditions | Product |
| 1 | Morpholine | Methanol, CuO–NiO/γ–Al2O3, 220 °C, 0.9 MPa | N-Methylmorpholine |
| 2 | Morpholine | Aryl Halide, Pd or Cu catalyst, Base | N-Aryl-morpholine |
Derivatization of the Oxolane (Tetrahydrofuran) Moiety
The oxolane, or tetrahydrofuran (B95107) (THF), ring provides another site for structural modification. Functional group interconversions and the synthesis of specific stereoisomers are key strategies for derivatizing this portion of the molecule.
Functional Group Interconversions on the Oxolane Ring
The C-H bonds of the tetrahydrofuran ring can be targeted for functionalization. Theoretical studies have investigated the reactivity of the THF ring towards opening by frustrated Lewis pairs, highlighting the potential for selective activation. nih.govresearchgate.net For instance, the α-C–H bond of tetrahydrofuran can be selectively activated for C–S and C–C cross-couplings using a photocatalytic system with 4-CzIPN and nBu4NBr. This metal-free approach allows for the introduction of various substituents at the 2-position of the THF ring under mild conditions.
Stereoisomer Synthesis and Characterization
The oxolane ring in N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide contains a stereocenter at the 2-position. The synthesis of enantiomerically pure derivatives is crucial for understanding the impact of stereochemistry on biological activity.
Stereoselective synthesis of chiral tetrahydrofuran derivatives can be achieved through various methods, including those starting from chiral precursors. For example, chiral lactone carboxylic acids can be converted into chiral 2,2-disubstituted tetrahydrofuran derivatives. Visible-light-mediated deoxygenation of monoallylated diols provides another route to chiral tetrahydrofurans. The synthesis of (S)-(tetrahydrofuran-2-yl)-methylamine and its derivatives serves as a key step in accessing enantiomerically pure final products. The characterization of these stereoisomers often involves techniques such as X-ray crystallography to confirm the absolute configuration. For example, the crystal structure of N-[(2R,3S)-(3-hydroxyoxolan-2-yl)methyl]pyridinium tosylate has been determined, confirming its stereochemistry. nih.gov
Table 2: Strategies for the Synthesis of Chiral Oxolane Derivatives
| Strategy | Starting Material | Key Transformation | Product |
| Chiral Pool Synthesis | Chiral lactone carboxylic acids | Reduction | Chiral 2,2-disubstituted tetrahydrofurans |
| Asymmetric Catalysis | Monoallylated diols | Visible-light-mediated deoxygenation and cyclization | Chiral tetrahydrofuran derivatives |
| Precursor Synthesis | Commercially available chiral starting materials | Multi-step synthesis | Enantiomerically pure (tetrahydrofuran-2-yl)methanamine |
Alterations of the Carboxamide Linker
The carboxamide linker is a critical component of the molecule, and its modification can significantly impact the compound's properties. Key alterations include the conversion to thioamides and amidines.
The conversion of the carboxamide to a thioamide can be achieved using various thionating reagents, such as Lawesson's reagent. This transformation replaces the carbonyl oxygen with a sulfur atom, altering the electronic and hydrogen-bonding properties of the linker. The synthesis of thioamides is a well-established field with numerous methodologies available. chemrxiv.orgnih.gov
Furthermore, the carboxamide can be a precursor to amidines . A general method for the direct conversion of thioamides (which can be derived from the corresponding amides) to amidines involves a silver(I)-promoted reaction. nih.gov For example, AgBF4 or AgOCOCF3 can effectively promote the conversion of a thioamide to the corresponding N-substituted amidine in good yields. nih.gov This allows for the introduction of various substituents on the newly formed amidine nitrogen.
Table 3: Potential Modifications of the Carboxamide Linker
| Starting Moiety | Reagents and Conditions | Product Moiety |
| Carboxamide | Lawesson's Reagent, Heat | Thioamide |
| Thioamide | Amine, AgBF4 or AgOCOCF3, Room Temperature | N-Substituted Amidine |
Isosteric Replacements and Bioisosterism (structural, not functional/biological implication)
Isosteric and bioisosteric replacements are a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule while retaining or improving its desired characteristics. For this compound, several structural isosteric replacements could be envisioned, although no specific examples are documented in the literature for this exact compound.
Table 1: Potential Isosteric Replacements in this compound
| Original Moiety | Potential Isostere | Rationale for Replacement |
| Oxolane Ring | Thiolane | Replacement of the ring oxygen with sulfur would alter polarity, hydrogen bonding capability, and metabolic stability. |
| Cyclopentane | Removal of the ring heteroatom would significantly decrease polarity and eliminate hydrogen bond accepting capacity. | |
| Piperidine | Introduction of a basic nitrogen atom would drastically change the physicochemical properties, introducing a positive charge at physiological pH. | |
| Morpholine Ring | Thiomorpholine | Substitution of the ring oxygen with sulfur would impact polarity and hydrogen bonding. |
| Piperazine | Introduction of a second nitrogen atom would increase basicity and hydrogen bonding potential. | |
| 1,4-Dioxane (as part of a different linkage) | While not a direct replacement for the entire morpholine carboxamide, related cyclic ethers can be considered in scaffold hopping approaches. | |
| Carboxamide Linker | Sulfonamide | This common amide isostere alters the geometry and electronic properties of the linker. |
| Reverse Amide | Reversing the amide bond (NH-C=O to C=O-NH) would change the hydrogen bonding pattern. | |
| 1,2,3-Triazole | This five-membered heterocyclic ring is a well-established amide isostere, offering a more rigid and metabolically stable linkage. |
The morpholine moiety itself is often considered a bioisostere for other groups in drug design. For instance, its ability to improve pharmacokinetic properties has led to its incorporation in numerous bioactive compounds. enamine.netnih.gov The concept of using morpholine-based analogues to enhance properties like metabolic stability and lipophilicity is an active area of research. enamine.net
Homologation and Chain Extension
Homologation, the process of extending a molecule by a constant unit (typically a methylene (B1212753) group, -CH₂-), could be theoretically applied to this compound at several positions to explore the impact of size and flexibility.
Table 2: Potential Homologation Sites in this compound
| Homologation Site | Resulting Structure (Example) | Potential Synthetic Approach |
| Between Oxolane and Amide Nitrogen | N-[2-(Oxolan-2-yl)ethyl]morpholine-4-carboxamide | Reaction of morpholine-4-carbonyl chloride with 2-(oxolan-2-yl)ethanamine. |
| Within the Morpholine Ring | Homomorpholine derivative | Synthesis starting from a seven-membered homomorpholine precursor. |
| On the Oxolane Ring | N-[(5-Methyloxolan-2-yl)methyl]morpholine-4-carboxamide | Utilization of a substituted tetrahydrofuran starting material. |
While specific studies on the homologation of the target compound are absent, research on related morpholine derivatives often involves modifying linker lengths between the morpholine ring and other functionalities to optimize activity. For example, studies on morpholine-bearing quinoline derivatives have shown that the length of a methylene linker can significantly influence biological activity. mdpi.com
Synthesis of Polymeric or Supramolecular Assemblies Incorporating the Compound
There is no available literature describing the synthesis of polymeric or supramolecular assemblies that specifically incorporate this compound. However, the broader field of polymer chemistry has seen the use of morpholine derivatives to create functional materials.
Morpholine-containing monomers, such as N-acryloyl morpholine (NAM), can be polymerized to form biocompatible and hydrophilic polymers. researchgate.net These polymers have been explored for applications in drug delivery and tissue engineering. researchgate.netnih.gov For instance, polymers derived from morpholine and pyrrolidine have been synthesized and characterized for their potential use in smart hydrogels. nih.gov
Theoretically, this compound could be incorporated into polymeric or supramolecular structures in several ways:
Functionalization and Polymerization: The morpholine or oxolane rings could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety. Subsequent polymerization would lead to a polymer with the target compound as a pendant group.
Supramolecular Assembly: The hydrogen bonding capabilities of the amide linker and the ether oxygens in the morpholine and oxolane rings could potentially be exploited to form self-assembling supramolecular structures. The formation of intermolecular hydrogen bonds is a key feature in the crystal structures of simpler morpholine carboxamides. nih.gov
Cross-linking Agents: Bifunctional derivatives of the target compound could potentially be synthesized to act as cross-linking agents in the formation of polymer networks. e3s-conferences.org
Potential Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical/biological Uses
Utilization as a Synthetic Building Block for Complex Molecules
While morpholine (B109124) and its derivatives are widely recognized as important building blocks in organic synthesis, researchgate.netasianpubs.org there is a notable absence of specific studies detailing the use of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide for the construction of more complex molecules in a non-biological context. The synthesis of various morpholine derivatives has been explored, highlighting the adaptability of the morpholine core for creating diverse chemical structures. nih.gov The reactivity of the carboxamide group is well-documented, often involving hydrolysis under strong acid or base catalysis, which suggests its potential for further chemical transformations. msu.edu However, specific examples and detailed research findings concerning the application of this compound as a synthetic intermediate are not available in the current scientific literature.
Role as a Ligand or Catalyst Precursor in Organic Transformations
Carboxamides can function as ligands in coordination complexes, forming bonds with metal centers. jocpr.com The nitrogen and oxygen atoms within the this compound structure, in principle, offer potential coordination sites. Despite this theoretical potential, a review of existing literature yields no specific instances of this compound being utilized as a ligand or a precursor to a catalyst in organic transformations. The broader class of morpholine derivatives has been investigated in catalysis, but specific data for the title compound is not reported. researchgate.net
Integration into Novel Material Systems (e.g., as a monomer or cross-linker in polymers)
The development of new polymers from morpholine derivatives is an active area of research. nih.govresearchgate.net For instance, studies have described the synthesis and polymerization of morpholine-2,5-dione (B184730) derivatives to create biodegradable materials. researchgate.net The synthesis of polymers from 4-(oxiran-2-ylmethyl)morpholine has also been reported. researchgate.net These examples underscore the potential of the morpholine scaffold in polymer chemistry. Nevertheless, there are no specific studies available that document the integration of this compound as a monomer, cross-linker, or any other component in the formation of novel material systems. The general versatility of morpholine derivatives in materials science suggests potential, but this remains unexplored for this specific compound. e3s-conferences.org
Exploration in Solution Chemistry and Solvent Interactions
The solution behavior of chemical compounds is fundamental to understanding their reactivity and potential applications. The carboxamide functional group is known to participate in hydrogen bonding, which influences its properties in solution. jocpr.com Studies on the acidity of various carboxamides in DMSO solution have been conducted, providing insight into their chemical behavior. acs.org Additionally, derivatives such as N-formylmorpholine have been investigated as green solvents in organic synthesis. ajgreenchem.com However, there is a lack of specific research focused on the solution chemistry and solvent interactions of this compound.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Currently, the synthesis of N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide would likely proceed through conventional methods, such as the reaction of morpholine-4-carbonyl chloride with (oxolan-2-yl)methanamine, or the reaction of morpholine (B109124) with a suitable isocyanate derived from the oxolane moiety. However, these routes may involve hazardous reagents and generate significant waste. Future research should focus on developing more efficient and environmentally benign synthetic strategies.
Key areas for investigation include:
Catalytic Approaches: Exploring the use of transition metal or organocatalysts to facilitate the amide bond formation under milder conditions. This could involve catalytic coupling reactions that avoid the need for pre-activated starting materials.
Green Solvents: Investigating the use of green solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.
Flow Chemistry: Developing continuous flow processes for the synthesis of the target molecule. Flow chemistry can offer improved safety, efficiency, and scalability compared to batch processes.
A comparative analysis of potential synthetic routes is proposed in the table below:
| Synthetic Route | Potential Advantages | Potential Disadvantages | Key Research Question |
| Conventional Amidation | Well-established chemistry | Use of hazardous reagents (e.g., phosgene (B1210022) derivatives), potential for stoichiometric waste | Can the reaction conditions be optimized to minimize waste and improve safety? |
| Catalytic Coupling | Milder reaction conditions, higher atom economy | Catalyst cost and removal from the final product | What is the most effective and recyclable catalyst for this transformation? |
| Flow Synthesis | Enhanced safety, scalability, and process control | Initial setup costs, potential for clogging | Can a robust and high-throughput flow synthesis be developed? |
| Biocatalytic Synthesis | High selectivity, environmentally benign | Limited substrate scope, potential for low reaction rates | Can an enzyme be identified or engineered to catalyze this specific amidation? |
Deeper Understanding of Intramolecular Interactions and Conformational Dynamics
The presence of multiple heteroatoms and rotatable bonds in this compound suggests a complex conformational landscape governed by various intramolecular interactions. A thorough understanding of these dynamics is crucial for predicting the molecule's physical properties and its behavior in different environments.
Future research in this area should involve a combination of computational and experimental techniques:
Computational Modeling: High-level quantum mechanical calculations and molecular dynamics simulations can be employed to map the potential energy surface of the molecule, identify stable conformers, and quantify the energetic barriers between them.
Spectroscopic Analysis: Advanced NMR techniques, such as variable-temperature NMR and NOE (Nuclear Overhauser Effect) spectroscopy, can provide experimental evidence for the preferred conformations in solution.
Crystallographic Studies: Single-crystal X-ray diffraction would provide definitive information about the solid-state conformation and packing of the molecule.
A key focus of this research would be the potential for intramolecular hydrogen bonding between the amide N-H group and the oxygen atoms of the morpholine or oxolane rings.
Investigation of its Role in Self-Assembly Processes
The combination of hydrogen bond donors (amide N-H) and acceptors (amide C=O, morpholine and oxolane oxygens) in this compound suggests its potential to participate in self-assembly processes, forming well-ordered supramolecular structures.
Future investigations could explore:
Solution-State Aggregation: Using techniques like diffusion-ordered NMR spectroscopy (DOSY) and concentration-dependent chemical shift analysis to study the formation of aggregates in various solvents.
Solid-State Packing: Analyzing crystal structures to understand the intermolecular interactions that drive the formation of the solid state.
Surface Assembly: Investigating the ability of the molecule to form self-assembled monolayers on different substrates using techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM).
The interplay between the flexible oxolane tail and the more rigid morpholine carboxamide headgroup could lead to interesting and potentially useful self-assembly behaviors.
Computational Design of Novel Analogues with Targeted Structural Properties
Computational chemistry can be a powerful tool for designing novel analogues of this compound with specific, targeted properties. By systematically modifying the core structure, it is possible to tune its electronic, steric, and conformational characteristics.
Areas for computational exploration include:
Substitution Effects: Introducing substituents on the morpholine and oxolane rings to modulate properties such as solubility, polarity, and steric hindrance.
Scaffold Hopping: Replacing the morpholine or oxolane rings with other heterocyclic systems to explore a wider chemical space.
Conformational Control: Designing analogues with restricted conformational freedom to lock the molecule into a specific shape.
The following table outlines some potential analogue designs and their targeted properties:
| Analogue Design | Structural Modification | Targeted Property | Potential Research Application |
| Increased Polarity | Introduction of hydroxyl groups on the oxolane ring | Enhanced water solubility | Probing interactions in aqueous environments |
| Chiral Analogues | Use of enantiomerically pure (R)- or (S)-(oxolan-2-yl)methanamine | Chirality | Development of chiral selectors or catalysts |
| Extended Structures | Dimerization through a linker attached to the morpholine nitrogen | Formation of defined oligomers | Precursors to foldamers or molecular wires |
Exploration of its Potential as a Precursor to Advanced Materials (excluding specific end-uses like drugs)
The unique combination of functional groups in this compound makes it an interesting candidate as a precursor for the synthesis of more complex, advanced materials.
Future research could focus on:
Polymer Chemistry: Investigating the use of this molecule as a monomer or a chain-capping agent in polymerization reactions. The morpholine and oxolane rings could impart specific properties, such as thermal stability or solubility, to the resulting polymers. While morpholine-2,5-diones are known to produce biodegradable materials, the potential of this specific carboxamide in polymerization is yet to be explored.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Exploring the ability of the molecule to act as a ligand for metal ions. The heteroatoms could coordinate to metal centers, leading to the formation of coordination polymers or MOFs with interesting structural and functional properties.
Organogelators: Investigating the potential of the molecule and its derivatives to form gels in organic solvents through self-assembly, which could have applications in materials science.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile chemical entity with a wide range of potential applications in materials science and supramolecular chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(Oxolan-2-yl)methyl]morpholine-4-carboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via carboxamide coupling between morpholine-4-carbonyl derivatives and oxolan-2-ylmethylamine intermediates. Key steps include:
- Activation of the carbonyl : Use reagents like HATU or DCC to activate the morpholine-4-carboxylic acid for coupling.
- Amine coupling : React with (oxolan-2-yl)methylamine under inert conditions (e.g., nitrogen atmosphere) in solvents like DCM or THF.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures .
- Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio) and monitor reaction progress via TLC (Rf ~0.3 in EtOAc). Yield improvements (>80%) are achieved by controlling temperature (0–5°C during activation, room temperature for coupling) .
Q. How is the structural identity of this compound validated post-synthesis?
- Analytical Workflow :
- NMR : H NMR (DMSO-d6) shows key peaks: δ 3.44–3.66 (m, morpholine -CH2), δ 4.94 (s, oxolane-CH2), δ 7.56–8.23 (aromatic protons if present in analogs). C NMR confirms carbonyl (δ 168–170 ppm) and oxolane/morpholine carbons .
- Mass Spectrometry : ESI/APCI(+) m/z 288.12 [M+H] (calculated), with fragmentation patterns matching morpholine and oxolane moieties .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in EtOAc and resolve using SHELX programs (e.g., SHELXL for refinement, R-factor <0.05) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Case Analysis : Discrepancies in antimicrobial efficacy (e.g., biofilm inhibition vs. no activity) may arise from:
- Assay Variability : Validate using standardized CLSI protocols for MIC determination.
- Structural analogs : Compare with N-(pyridin-2-ylmethyl)morpholine-4-carboxamide (), where substituents on the oxolane ring alter lipophilicity and target binding .
- Resolution : Perform dose-response curves with positive controls (e.g., nitrofurans in ) and validate via isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the morpholine-oxolane scaffold and GPCR binding pockets (e.g., β-1 adrenergic receptors). Focus on hydrogen bonding with residues like Ser49 and hydrophobic interactions with Phe41 .
- SAR Analysis : Modify the oxolane substituents (e.g., fluorination at C2) to enhance blood-brain barrier permeability, as seen in analogs like STD-101-B8 ().
- Validation : Synthesize top candidates and test in vitro using cAMP assays (HEK293 cells transfected with β-1 AR) .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Challenges :
- Crystal Twinning : Common due to flexible morpholine/oxolane moieties. Mitigate by screening crystallization solvents (e.g., DMSO/EtOH mixtures).
- Disorder : Partial occupancy of the oxolane ring observed in SHELXL refinements. Resolve using restraints (ISOR, DELU) and high-resolution data (≤1.0 Å) .
Data Interpretation and Reproducibility
Q. How should researchers handle conflicting solubility data reported for this compound?
- Approach :
- Solvent Systems : Test in DMSO (high solubility, >50 mg/mL), PBS (low, <0.1 mg/mL), and simulate physiological conditions using biorelevant media (FaSSIF/FeSSIF).
- Documentation : Report exact pH, temperature, and agitation methods. For example, solubility in THF (20 mg/mL at 25°C) vs. water (<1 mg/mL) varies due to hydrogen-bonding capacity .
Q. What best practices ensure reproducibility in SAR studies of morpholine-oxolane hybrids?
- Guidelines :
- Synthetic Batches : Synthesize ≥3 independent batches with purity >95% (HPLC).
- Biological Replicates : Use n≥3 in cell-based assays (e.g., cytotoxicity in HepG2) and include internal controls (e.g., doxorubicin).
- Data Sharing : Deposit raw NMR, MS, and bioassay data in public repositories (e.g., PubChem, ).
- Case Study : Inconsistent IC50 values for kinase inhibition were resolved by standardizing ATP concentrations (1 mM in kinase assays) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
